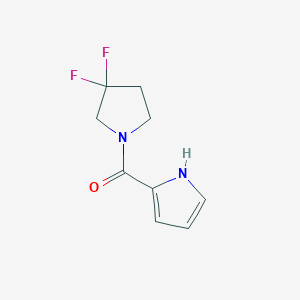

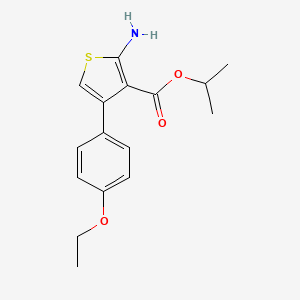

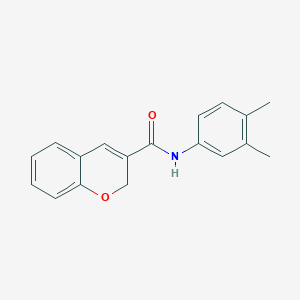

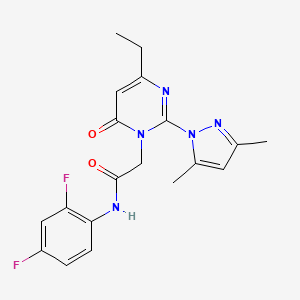

![molecular formula C22H20N2O5 B2667932 Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-85-5](/img/structure/B2667932.png)

Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

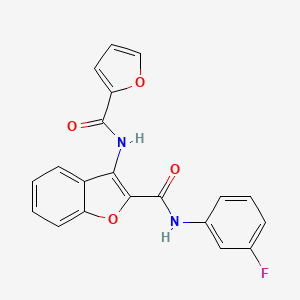

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also has an isoquinoline group, another important structure in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole and isoquinoline rings, and the introduction of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and isoquinoline rings would likely contribute to the compound’s aromaticity, and the various functional groups would likely affect its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the arrangement of its rings .Aplicaciones Científicas De Investigación

Cyclization Reactions and Derivative Synthesis : Research by Ukrainets et al. (2014) demonstrated the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the reactivity of similar compounds under basic conditions Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A. (2014). Chemistry of Heterocyclic Compounds, 50, 1444-1449.

Dehydrogenation and Ylide Formation : Grigg and Heaney (1989) explored the dehydrogenation of methyl 1,2,3,4-tetrahydroisoquinolin-2-yl- and β-carbolin-9-yl-acetates to generate anti-azomethine ylides stereospecifically, indicating the potential for creating complex structures from simpler isoquinoline derivatives Grigg, R., & Heaney, F. (1989). Journal of The Chemical Society-perkin Transactions 1, 198-200.

Density Functional Theory (DFT) Calculations and Optical Properties : Halim and Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, highlighting the use of DFT calculations to investigate the equilibrium geometry and electronic structure, as well as analyzing its nonlinear optical (NLO) properties. This research illustrates the theoretical and experimental analysis of complex organic molecules' properties Halim, S. A., & Ibrahim, M. (2017). Journal of Molecular Structure, 1130, 543-558.

Crystal Structure and Hirshfeld Surface Analysis : Baba et al. (2019) reported on the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing insights into the molecular interactions and network structure of a compound with a closely related molecular framework Baba, Y. F., Hayani, S., Hökelek, T., Kaur, M., Jasinski, J., Sebbar, N. K., & Kandri Rodi, Y. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75, 1753-1758.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-28-21(26)14-29-19-8-4-6-17-16(19)10-11-23(22(17)27)13-20(25)24-12-9-15-5-2-3-7-18(15)24/h2-8,10-11H,9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSZMOVLKCBQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2667849.png)

![(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2667851.png)

![4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol](/img/structure/B2667856.png)

![N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2667858.png)

![7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2667860.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)